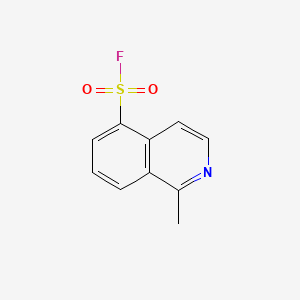
1-Methylisoquinoline-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylisoquinoline-5-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry . The presence of the sulfonyl fluoride group in the molecule imparts specific chemical properties that are exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylisoquinoline-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® . These methods typically offer high yields and can be performed under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF . These reagents act as electrophilic “FSO₂⁺” synthons, facilitating the formation of the C–SO₂F bond. The industrial processes are designed to be efficient and scalable, ensuring the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methylisoquinoline-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), thionyl fluoride, and various nucleophiles . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of sulfonamide derivatives .
Scientific Research Applications
1-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylisoquinoline-5-sulfonyl fluoride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various applications, such as the selective modification of proteins in chemical biology . The compound targets specific amino acid residues, leading to the formation of stable adducts that can be used for further studies.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: This compound shares a similar structure but lacks the sulfonyl fluoride group.
1-Methylisoquinoline: Similar to 1-Methylisoquinoline-5-sulfonyl fluoride but without the sulfonyl fluoride group.
Uniqueness
This compound is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .
Properties
Molecular Formula |
C10H8FNO2S |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-methylisoquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |
InChI Key |
LSJGZIVPJYKBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)
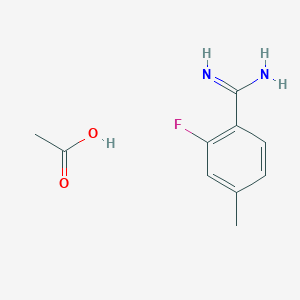
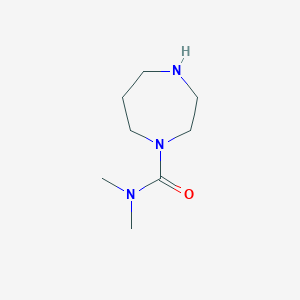
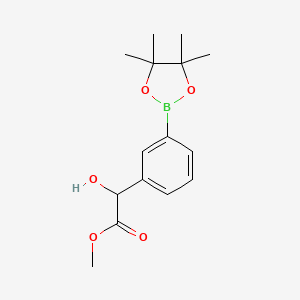
![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)


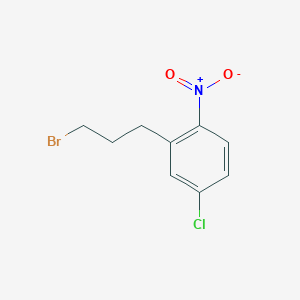
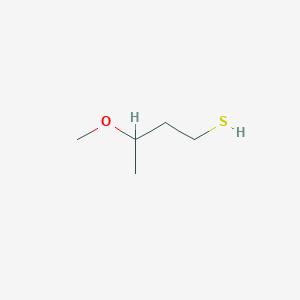
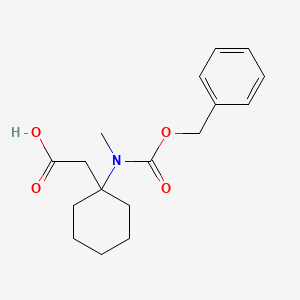
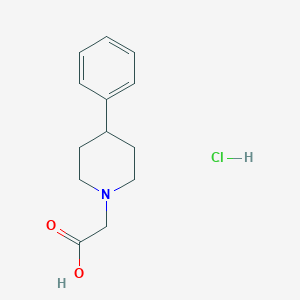
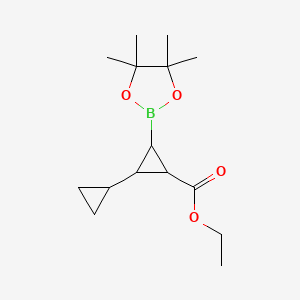
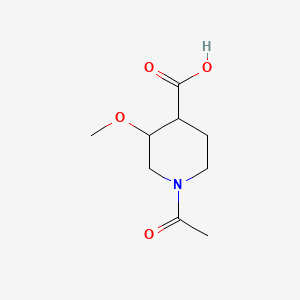
![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)
